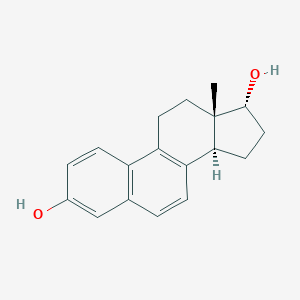

17α-二氢雌马酚

描述

17alpha-Dihydroequilenin, also known as 6,8-didehydro-17alpha-estradiol and estra-1,3,5(10),6,8-pentaen-3,17alpha-diol, is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and 17alpha-estradiol. As the 3-sulfate ester sodium salt, it is a minor constituent (1.2%) of conjugated estrogens .

Molecular Structure Analysis

The molecular formula of 17alpha-Dihydroequilenin is C18H20O2. It has an average mass of 268.350 Da and a monoisotopic mass of 268.146332 Da .Physical And Chemical Properties Analysis

17alpha-Dihydroequilenin has a molecular formula of C18H20O2, an average mass of 268.350 Da, and a monoisotopic mass of 268.146332 Da .科学研究应用

预防骨质流失

17α-二氢雌马酚在预防骨质流失方面显示出潜力。一项研究表明,对卵巢切除大鼠口服给药 5 周后,其在预防骨质流失方面有效 (Lugar 等人,2003)。

心血管和炎症反应

与 17α-二氢雌马酚相关的雌激素代谢物 17β-二氢雌马酚已被发现可有效抵消人内皮细胞的炎症激活,这可能有利于心血管健康 (Demyanets 等人,2006)。

癌细胞代谢

对马酚(包括 17α-二氢雌马酚)在人乳腺癌细胞(MCF-7 和 MDA-MB-231)中的代谢的研究提供了对代谢途径和乳腺癌潜在治疗意义的见解 (Spink 等人,2001)。

神经保护

研究表明,17α-二氢雌马酚对由氧化低密度脂蛋白引起的 Neuronal 细胞死亡具有神经保护作用。这表明在神经退行性疾病中具有潜在的治疗用途 (Berco & Bhavnani, 2001)。

雌激素受体相互作用

17α-二氢雌马酚与雌激素受体的相互作用对激素替代疗法有影响。它与 17β-雌二醇的结构差异导致受体相互作用和生物活性发生改变 (Hsieh 等人,2008)。

更年期和神经退行性疾病

17α-二氢雌马酚作为共轭马雌激素的一部分,可能在绝经后妇女预防阿尔茨海默病等神经退行性疾病中发挥作用 (Bhavnani, 2003)。

作用机制

Target of Action

17alpha-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17alpha-estradiol . As a steroidal estrogen, its primary targets are estrogen receptors, specifically the estrogen receptor alpha .

Mode of Action

The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can trigger a series of cellular responses, including the activation or repression of gene transcription, which can lead to changes in cell function .

Biochemical Pathways

As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive and cardiovascular functions .

Pharmacokinetics

Its metabolism and excretion would typically involve hepatic metabolism and renal excretion .

Result of Action

The molecular and cellular effects of 17alpha-Dihydroequilenin’s action are likely to be diverse, given its role as an estrogen. It can influence a wide range of physiological processes, including growth, development, metabolism, and reproduction .

属性

IUPAC Name |

(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047939 | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6639-99-2 | |

| Record name | α-Dihydroequilenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Dihydroequilenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Dihydroequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

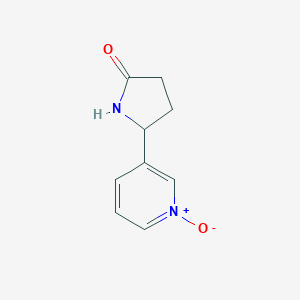

Feasible Synthetic Routes

Q & A

Q1: How does 17alpha-Dihydroequilenin compare to other estrogen metabolites in terms of its effects on inflammation?

A: Studies indicate that 17beta-dihydroequilenin, another estrogen metabolite, exhibits stronger anti-inflammatory effects on human endothelial cells compared to 17alpha-dihydroequilenin. While both can counteract the inflammatory response induced by interleukin-1alpha, 17beta-dihydroequilenin achieves this at a lower concentration (1 μM) [] compared to 17alpha-dihydroequilenin (10 μM) []. This suggests that the specific chemical structure of each metabolite significantly influences its interaction with biological targets and its overall effects.

Q2: Does 17alpha-Dihydroequilenin interact with estrogen receptors?

A: Yes, 17alpha-dihydroequilenin, along with other equine estrogens, interacts with both estrogen receptor (ER) subtypes, ERα and ERβ, albeit with varying affinities. [] Interestingly, research suggests that some of these equine estrogens, including 17alpha-dihydroequilenin, exhibit a higher affinity for ERβ compared to ERα. [] This differential binding affinity could have implications for the development of targeted therapies that selectively activate specific ER subtypes.

Q3: Are there any known safety concerns regarding the use of 17alpha-Dihydroequilenin?

A: While one patent application suggests 17alpha-Dihydroequilenin's potential in lowering cholesterol [], it's crucial to acknowledge that this specific research focuses on its potential applications and does not provide data on potential adverse effects or long-term safety. Further research is necessary to comprehensively assess its safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)